(R)-6-Bromo Phényléphrine Chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-6-Bromo Phenylephrine Hydrochloride is a chemical compound that belongs to the class of phenylephrine derivatives. Phenylephrine is an alpha-1 adrenergic receptor agonist commonly used as a decongestant, mydriatic agent, and vasopressor. The addition of a bromine atom at the 6th position of the phenylephrine molecule enhances its pharmacological properties, making it a valuable compound in various scientific and medical applications.

Applications De Recherche Scientifique

®-6-Bromo Phenylephrine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

Biology: Employed in studies involving adrenergic receptors and their role in physiological processes.

Medicine: Investigated for its potential therapeutic effects, particularly in conditions requiring vasoconstriction or mydriasis.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Bromo Phenylephrine Hydrochloride typically involves the bromination of phenylephrine. The process begins with the preparation of phenylephrine, which is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position of the phenylephrine molecule.

Industrial Production Methods

Industrial production of ®-6-Bromo Phenylephrine Hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

®-6-Bromo Phenylephrine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenylephrine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Phenylephrine.

Substitution: Various substituted phenylephrine derivatives depending on the nucleophile used.

Mécanisme D'action

®-6-Bromo Phenylephrine Hydrochloride exerts its effects by binding to alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. The bromine atom enhances the compound’s affinity for the receptor, resulting in more potent pharmacological effects. The molecular targets include the alpha-1 adrenergic receptors located on vascular smooth muscle cells, which mediate the vasoconstrictive response.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylephrine Hydrochloride: The parent compound without the bromine atom.

Methoxamine Hydrochloride: Another alpha-1 adrenergic agonist with similar vasoconstrictive properties.

Norepinephrine: A naturally occurring alpha-1 adrenergic agonist with broader physiological effects.

Uniqueness

®-6-Bromo Phenylephrine Hydrochloride is unique due to the presence of the bromine atom, which enhances its pharmacological properties. This modification results in increased potency and selectivity for alpha-1 adrenergic receptors compared to similar compounds.

Activité Biologique

(R)-6-Bromo Phenylephrine Hydrochloride is a derivative of phenylephrine, a well-known α1-adrenoceptor agonist. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and biological activities. This article delves into the biological activity of (R)-6-Bromo Phenylephrine Hydrochloride, summarizing relevant research findings, case studies, and data tables.

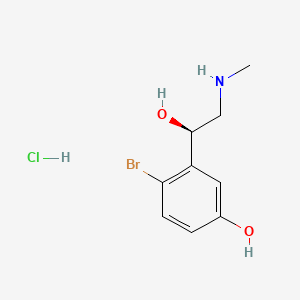

Chemical Structure :

(R)-6-Bromo Phenylephrine Hydrochloride is characterized by the presence of a bromine atom at the 6-position of the phenyl ring, which may influence its receptor binding affinity and selectivity compared to its parent compound, phenylephrine.

Mechanism of Action :

As an α1-adrenoceptor agonist, (R)-6-Bromo Phenylephrine Hydrochloride primarily acts by stimulating α1-adrenergic receptors, leading to vasoconstriction and increased blood pressure. This action is mediated through the activation of phospholipase C, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium levels.

Cardiomyocyte Effects

Research has demonstrated that (R)-6-Bromo Phenylephrine Hydrochloride can enhance cardiomyocyte contraction rates. In a study using primary cardiomyocyte cultures, treatment with this compound resulted in increased intracellular calcium fluctuations, indicative of enhanced contractile function. The pK_i values for receptor binding have been reported as follows:

| Receptor Type | pK_i Value |

|---|---|

| α1D | 5.86 |

| α1B | 4.87 |

| α1A | 4.70 |

These values suggest a higher affinity for the α1D subtype compared to the others, which may explain its potent effects on cardiac tissue .

In Vivo Applications

In vivo studies have utilized (R)-6-Bromo Phenylephrine Hydrochloride to evaluate its pharmacological effects on embryonic stem cell-derived cardiomyocytes. The compound has been shown to pharmacologically rescue GATA3 null embryos from early lethality, highlighting its potential role in developmental biology and regenerative medicine .

Case Studies

- Cardiac Hypertrophy : A study investigated the role of Kruppel-like factors (KLF) in cardiac hypertrophy using (R)-6-Bromo Phenylephrine Hydrochloride in primary cardiomyocyte cultures. The findings indicated that this compound could modulate KLF activity, thereby influencing hypertrophic signaling pathways .

- Pharmacological Rescue : Another case study demonstrated that administering (R)-6-Bromo Phenylephrine Hydrochloride to GATA3 null embryos resulted in improved survival rates during early development stages. This suggests that the compound may have therapeutic potential in congenital heart defects related to transcription factor deficiencies .

Safety and Toxicology

While (R)-6-Bromo Phenylephrine Hydrochloride shows promise in various applications, safety profiles must be established through rigorous toxicological assessments. Current literature indicates that α1-adrenoceptor agonists can lead to adverse cardiovascular effects if not properly dosed or monitored.

Propriétés

IUPAC Name |

4-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;/h2-4,9,11-13H,5H2,1H3;1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITXUJKAFSLXMY-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=C(C=CC(=C1)O)Br)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=C(C=CC(=C1)O)Br)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.